REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([NH2:12])=[C:5]([N+:13]([O-])=O)[CH:4]=1.[CH:16]([CH:18]=O)=O.Cl.CCOC(C)=O>CCO.O.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6]([N:12]=[CH:16][CH:18]=[N:9]2)=[C:5]([NH2:13])[CH:4]=1
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction was filtered through a pad of celite
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Type
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WASH
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Details
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washed with EtOAc (50 mL)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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TEMPERATURE
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Details
|
the reaction was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
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EXTRACTION
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Details
|
extracted into CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography (10% MeOH/CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
affording 430 mg (10%) as a red oil
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C2N=CC=NC2=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |